1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea

Physicochemical profiling Drug-likeness Lipophilicity

1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1203306-31-3) is a synthetic small molecule belonging to the benzothiazolyl urea class, characterized by a 4-fluorobenzothiazole core linked via a urea bridge to an ortho-trifluoromethylphenyl group. Its molecular formula is C₁₅H₉F₄N₃OS and its molecular weight is 355.31 g·mol⁻¹.

Molecular Formula C15H9F4N3OS
Molecular Weight 355.31
CAS No. 1203306-31-3
Cat. No. B2390575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea
CAS1203306-31-3
Molecular FormulaC15H9F4N3OS
Molecular Weight355.31
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=NC3=C(C=CC=C3S2)F
InChIInChI=1S/C15H9F4N3OS/c16-9-5-3-7-11-12(9)21-14(24-11)22-13(23)20-10-6-2-1-4-8(10)15(17,18)19/h1-7H,(H2,20,21,22,23)
InChIKeyHGYVAGAGHCKXJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea: A Fluorinated Benzothiazolyl Urea Research Compound for Biological Screening


1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1203306-31-3) is a synthetic small molecule belonging to the benzothiazolyl urea class, characterized by a 4-fluorobenzothiazole core linked via a urea bridge to an ortho-trifluoromethylphenyl group. Its molecular formula is C₁₅H₉F₄N₃OS and its molecular weight is 355.31 g·mol⁻¹ [1]. The compound features computed physicochemical properties including a calculated XLogP3 of 4.3 and a topological polar surface area (TPSA) of 82.3 Ų [1], placing it within drug-like chemical space. Benzothiazolyl ureas as a class have demonstrated diverse biological activities including kinase inhibition, anticancer effects, and enzyme modulation [2][3]. This specific compound is of research interest as a potential kinase inhibitor scaffold or biological probe, although comprehensive published biological datasets for this exact structure remain limited as of the current literature.

Why Generic Substitution Fails for 1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea: Structural Determinants of Target Engagement


Benzothiazolyl urea derivatives cannot be interchanged generically because biological activity in this class is exquisitely sensitive to the substitution pattern on both the benzothiazole core and the N′-phenyl ring. The presence and position of fluorine and trifluoromethyl substituents profoundly modulate electronic character, lipophilicity, target binding, and metabolic stability [1][2]. For example, the ortho-trifluoromethylphenyl substituent on the target compound confers a distinct steric and electronic profile compared to the para-trifluoromethyl, 3,5-bis-trifluoromethyl, or chloro-substituted analogs; these differences translate into divergent kinase selectivity profiles, with certain substitution patterns favoring B-Raf(V600E)/C-Raf dual inhibition while others shift selectivity toward different kinase targets [2]. Furthermore, the urea linker geometry and hydrogen-bonding capacity, when coupled with specific substitution, determines inhibitor binding mode (e.g., uncompetitive versus competitive) [3]. Therefore, procurement of an exact compound rather than a generic benzothiazolyl urea is required for reproducible target engagement and SAR continuity.

Quantitative Differentiation Evidence for 1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea Against Closest Analogs


Computational Physicochemical Comparison: Target Compound vs. 2-Chlorophenyl Analog (CAS 1251543-73-3)

Comparison of computed physicochemical properties reveals that the target compound (2-CF₃-phenyl) possesses significantly higher calculated lipophilicity (XLogP3 = 4.3) versus the 2-chlorophenyl analog (CAS 1251543-73-3, estimated XLogP ≈ 3.7–3.9 based on structural fragment contribution). The TPSA of 82.3 Ų for the target compound is identical to that of the chloro analog, as the urea-benzothiazole core is conserved; however, the increased lipophilicity driven by the trifluoromethyl group is expected to enhance membrane permeability while potentially altering metabolic stability [1][2]. These differences are critical for cell-based assay performance and in vivo pharmacokinetics.

Physicochemical profiling Drug-likeness Lipophilicity

Kinase Inhibition Potential of Benzothiazolyl Ureas: Class-Level Benchmarking Against B-Raf(V600E)/C-Raf Dual Inhibitors

Within the benzothiazolyl urea class, the 3,5-bis-trifluoromethylphenyl urea derivative (compound 5b) demonstrated potent dual B-Raf(V600E) and C-Raf kinase inhibition and exhibited antiproliferative GI₅₀ values across 57 human cancer cell lines at NCI 5-dose testing, with superior potency and efficacy compared to sorafenib [1]. The target compound carries an ortho-trifluoromethyl substituent rather than the 3,5-bis-substitution pattern. SAR studies indicate that trifluoromethyl positioning on the phenyl ring is a key determinant of kinase selectivity and cellular potency, with different substitution patterns yielding divergent RAF kinase inhibition profiles [1]. The target compound is therefore expected to exhibit a kinase selectivity fingerprint distinct from both the 3,5-bis-CF₃ analog and the 3-CF₃-phenyl analog (CAS 26129-95-3).

Kinase inhibition B-Raf(V600E) C-Raf Anticancer

17β-HSD10 Enzyme Inhibition: Structural Rationale from Benzothiazolyl Urea Library Screening

A library of ~60 benzothiazolyl urea derivatives was evaluated for 17β-HSD10 inhibition, revealing that the most potent inhibitors (IC₅₀ 1–2 μM) contained 3-chloro and 4-hydroxy substitution on the phenyl ring, with a small substituent at position 6 of the benzothiazole moiety, connected via a urea linker [1]. The target compound carries a 4-fluoro substituent on benzothiazole and an ortho-trifluoromethylphenyl group—a substitution pattern not represented in the published library. Critically, the study established that all active compounds displayed an uncompetitive mechanism of action with respect to the acetoacetyl-CoA substrate, a property contingent on the urea linkage and specific aryl substitution [1].

17β-HSD10 Neurodegeneration Alzheimer's disease Uncompetitive inhibition

Urea Linker Stability Advantage vs. Amide Analogs: Class-Level Evidence Supporting Benzothiazolyl Urea Selection

Fluorinated benzothiazolyl ureas possess an inherent stability advantage over corresponding amide derivatives due to the resistance of the urea functional group to enzymatic hydrolysis. As noted in the design rationale for anticancer benzothiazolyl ureas, ureas exhibit superior inhibition properties compared to amides because of their greater resistance to hydrolytic degradation [1]. This property is particularly relevant for the target compound, where the combination of a 4-fluoro substituent on benzothiazole (enhancing metabolic stability via electronic effects) and the urea linker is expected to confer improved compound integrity in cellular and in vivo assays compared to amide-based analogs [1][2].

Metabolic stability Urea vs. amide Enzymatic hydrolysis resistance

Recommended Research and Industrial Application Scenarios for 1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea


Kinase-Focused Anticancer Lead Identification and SAR Expansion

This compound is best deployed in kinase inhibition screening panels, particularly against RAF family kinases (B-Raf, C-Raf) and related tyrosine kinases, as part of an SAR expansion program exploring the effect of ortho-trifluoromethylphenyl substitution. The established class activity of benzothiazolyl ureas as B-Raf(V600E)/C-Raf dual inhibitors provides a strong rationale for testing this underexplored substitution pattern [1]. Its computed lipophilicity (XLogP3 = 4.3) and fluorine content suggest favorable cell permeability for cell-based antiproliferative assays across NCI-60 or similar cancer cell line panels [2].

Neurodegenerative Disease Target Probe: 17β-HSD10 Inhibition Screening

The compound serves as a candidate probe for 17β-HSD10 (ABAD) enzyme inhibition, a target implicated in Alzheimer's disease pathophysiology. Its benzothiazolyl urea scaffold is consistent with the pharmacophore required for uncompetitive inhibition of this enzyme [1]. The novel ortho-CF₃-phenyl substitution pattern offers an opportunity to explore SAR beyond the published 3-Cl/4-OH-phenyl library, potentially identifying inhibitors with improved selectivity or physicochemical properties for CNS penetration [1].

Fluorinated Building Block for Medicinal Chemistry Diversification

As a fluorinated benzothiazole-urea building block with two hydrogen bond donors, seven hydrogen bond acceptors, and two rotatable bonds [1], this compound is suitable for further synthetic derivatization. The urea NH groups provide handles for alkylation or acylation, while the benzothiazole C-6 position (if unsubstituted) may be amenable to electrophilic substitution or cross-coupling reactions, enabling the generation of focused compound libraries for hit-to-lead optimization.

Agrochemical Lead Discovery: Fungicidal Activity Screening

Fluorobenzothiazole derivatives have established utility as agricultural fungicides, with patent literature describing fluorobenzothiazole-based compound combinations for fungicidal applications [1]. The target compound, with its fluorinated benzothiazole core and trifluoromethylphenyl substitution, fits the structural criteria for agrochemical screening against phytopathogenic fungi such as Sclerotinia sclerotiorum and related species [2]. Its calculated lipophilicity (XLogP3 = 4.3) is within the range favorable for foliar uptake.

Quote Request

Request a Quote for 1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.